7-ethyl-1-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
1,2,4-Triazolo and triazino purines are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
These compounds are often synthesized via aromatic nucleophilic substitution . For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The structure of these compounds is often confirmed using techniques like IR, 1H, 13C NMR, and mass spectral data. In some cases, the structure is solved unambiguously by single-crystal X-ray diffraction (SXRD) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve heating of certain precursors, which are obtained by the reaction of specific compounds with hydroxylamine-Ο-sulfonic acid, with hydrochloric acid .Scientific Research Applications
Synthesis and Biological Evaluation
A series of derivatives similar to the compound have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, demonstrating potential as antidepressant and anxiolytic agents. This research outlines the importance of fluorinated arylpiperazinylalkyl derivatives in providing lead compounds for psychiatric applications (Zagórska et al., 2016).
Molecular Docking and Mechanistic Studies
Compounds within this class have been explored for their antitumor, anti-HIV, and antimicrobial activities through synthetic efforts. For instance, triazine hybrids of the stilbene scaffold were investigated, showing anticancer potential against cervical (HeLa) and breast (MCF-7) carcinoma cells. This suggests a pathway for the design of new anticancer compounds from similar scaffolds (Rashid et al., 2020).
Antimicrobial and Antituberculosis Applications
Another area of application is the design and synthesis of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis. These compounds target MurB, disrupting the biosynthesis of peptidoglycan, and exert antiproliferative effects, highlighting their potential in treating tuberculosis (Konduri et al., 2020).
Chemical Synthesis and Optimization
The chemical synthesis and structural optimization of benzylic derivatives of triazines demonstrate the versatility of these compounds in generating novel entities with potential pharmacological applications. Such research underscores the methodology for enhancing the yields and characterizing the compounds through advanced spectroscopic techniques (Hwang et al., 2017).
Future Directions
Properties
IUPAC Name |
7-ethyl-1-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2/c1-5-24-17(27)15-16(23(4)19(24)28)21-18-25(22-11(2)12(3)26(15)18)10-13-8-6-7-9-14(13)20/h6-9,12H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLICMIYEHYRMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(C(=NN3CC4=CC=CC=C4F)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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